molecular formula C15H13ClF3N3 B6148919 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1093759-86-4

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Katalognummer B6148919
CAS-Nummer: 1093759-86-4
Molekulargewicht: 327.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a trifluoromethylated benzylpyridopyrimidine compound with potential applications in drug discovery. Its chemical structure is characterized by a benzyl group attached to a 2-chloro-4-(trifluoromethyl)pyridopyrimidine core. This compound is of interest due to its ability to interact with various protein targets and its potential to be used in the development of novel therapeutic agents.

Wissenschaftliche Forschungsanwendungen

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for its potential applications in drug discovery. It has been shown to interact with several protein targets, such as the c-Jun N-terminal kinase (JNK) and the cyclin-dependent kinase 4 (CDK4). These interactions could potentially be used to develop novel therapeutic agents for the treatment of various diseases. In addition, this compound has been studied for its potential to be used in the development of imaging agents for use in medical diagnostics.

Wirkmechanismus

The mechanism of action of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet fully understood. However, it is believed that this compound binds to JNK and CDK4 proteins through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins, thus leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are not yet fully understood. However, studies have shown that this compound can interact with several protein targets, such as JNK and CDK4, and can inhibit their activity. This inhibition could potentially lead to therapeutic effects, such as the inhibition of cancer cell growth and the inhibition of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in laboratory experiments is its high yield in the synthesis reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. One limitation of this compound is its potential toxicity, which should be taken into consideration when handling it in the laboratory.

Zukünftige Richtungen

The potential applications of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are still being explored. Possible future directions for this compound include further research into its mechanism of action, its potential use as an imaging agent, and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.

Synthesemethoden

The synthesis of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been reported in several studies. The main synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)pyridopyrimidine with benzyl chloride in the presence of a base, such as potassium carbonate. The reaction produces 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as the main product. The yield of this reaction is typically around 80%.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the condensation of 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine with benzylamine, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine", "benzylamine", "anhydrous potassium carbonate", "acetonitrile", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv) in acetonitrile.", "Step 2: Add benzylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in DMF and add sodium hydroxide (1.2 equiv).", "Step 6: Heat the reaction mixture at 120°C for 12 hours to induce cyclization.", "Step 7: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS-Nummer

1093759-86-4

Produktname

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Molekularformel

C15H13ClF3N3

Molekulargewicht

327.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.